![molecular formula C19H22ClN B2608682 1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride CAS No. 24403-87-0](/img/structure/B2608682.png)

1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

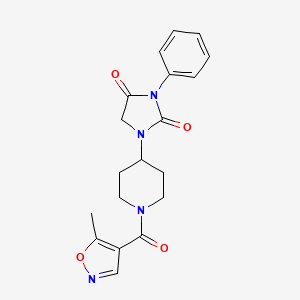

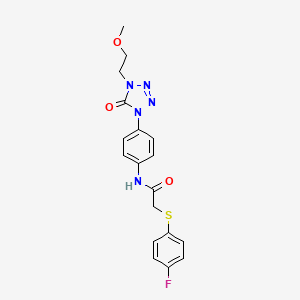

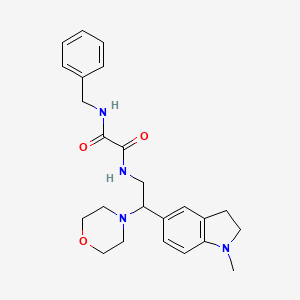

The compound “1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride” is a complex organic molecule that contains a spirocyclic structure. A spirocyclic compound is a cyclic compound in which two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom that is part of both a cyclopentane ring and an isoquinoline ring. The compound also contains a phenyl group (a ring of six carbon atoms, similar to benzene) and a hydrochloride group, which suggests it is a salt of a compound containing a basic nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a characteristic feature of many biologically active natural products and pharmaceuticals . The presence of the isoquinoline moiety could imply potential biological activity, as isoquinoline is a structural motif found in a number of alkaloids and pharmaceuticals .Chemical Reactions Analysis

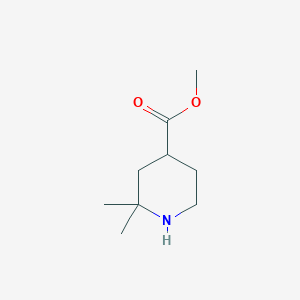

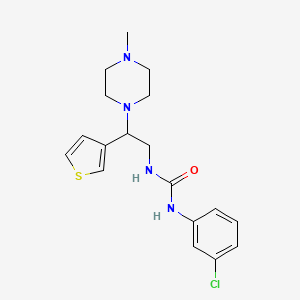

The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the reagents used. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the isoquinoline moiety might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic rings might contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

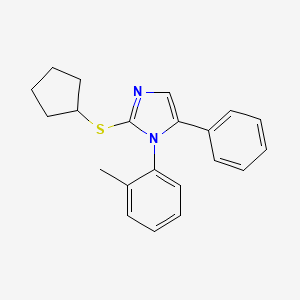

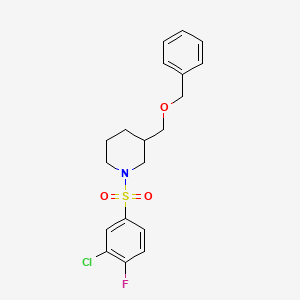

Synthetic Methodologies and Heterocyclic Compound Discovery

The synthesis of carbobicyclic compounds via palladium-catalyzed cyclization/hydrosilylation highlights the importance of spirocyclic structures in achieving high yield and regioselectivity. Such methodologies are essential for constructing silylated spirocycles and fused bicyclic complexes, demonstrating the compound's utility in complex organic synthesis (Wang et al., 2001).

Further, the compound serves as a precursor in the synthesis of tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and condensed spirocyclic systems, paving the way for novel heterospiro systems exploration (Kisel et al., 2002).

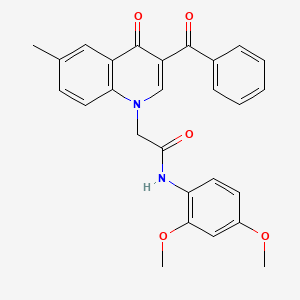

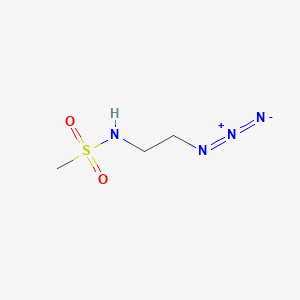

Advanced Heterocyclic Scaffolds and Medicinal Chemistry Applications

The development of dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition represents an innovative approach to constructing novel heterocyclic scaffolds with potential biological activities, showcasing the compound's relevance in medicinal chemistry (Boudriga et al., 2019).

Moreover, the synthesis of spiroheterocycles, such as 2,3',4'-tri-substituted-1,2-dihydro-4H,4'H-spiro[isoquinoline-3,5'-isoxazol]-4-ones, and their evaluation for antitubercular activity, emphasizes the critical role of spirocyclic compounds in discovering new pharmacophores for antitubercular drugs (Hadda et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-2-8-15(9-3-1)18-16-10-4-5-11-17(16)19(14-20-18)12-6-7-13-19;/h1-5,8-11,18,20H,6-7,12-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQWRXLFHBBRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC(C3=CC=CC=C23)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)